molecular formula C16H21F3N2O3S B4624271 2-[cyclohexyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[cyclohexyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4624271
M. Wt: 378.4 g/mol
InChI Key: AFPQVYZGXFQQLM-UHFFFAOYSA-N
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Description

2-[cyclohexyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 2-[cyclohexyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. The process begins with the preparation of the starting materials, which include cyclohexylamine, methylsulfonyl chloride, and 3-(trifluoromethyl)benzoyl chloride. The synthetic route involves the following steps:

    Formation of the sulfonamide intermediate: Cyclohexylamine reacts with methylsulfonyl chloride in the presence of a base such as triethylamine to form cyclohexyl(methylsulfonyl)amine.

    Acylation reaction: The sulfonamide intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-[cyclohexyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or acetamide groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[cyclohexyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may be used in assays to investigate biochemical pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. It may serve as a lead compound for drug development.

    Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[cyclohexyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

2-[cyclohexyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide can be compared with similar compounds such as:

    N-[3-(trifluoromethyl)phenyl]acetamide: This compound lacks the cyclohexyl(methylsulfonyl)amino group, which may result in different chemical and biological properties.

    Cyclohexylamine derivatives: Compounds with similar cyclohexylamine structures but different substituents may exhibit varying reactivity and biological activity.

    Sulfonamide derivatives: Compounds with sulfonamide groups but different aromatic substituents may have distinct pharmacological profiles.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-[cyclohexyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O3S/c1-25(23,24)21(14-8-3-2-4-9-14)11-15(22)20-13-7-5-6-12(10-13)16(17,18)19/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPQVYZGXFQQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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